tert-Butyl octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate
CAS No.: 1779577-11-5
Cat. No.: VC13520303
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1779577-11-5 |
|---|---|
| Molecular Formula | C12H22N2O3 |
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | tert-butyl 2,3,4a,5,6,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine-4-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-7-16-10-4-5-13-8-9(10)14/h9-10,13H,4-8H2,1-3H3 |
| Standard InChI Key | OAJIQHJOQXQMMQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCOC2C1CNCC2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC2C1CNCC2 |
Introduction
Chemical Structure and Stereochemical Properties
Core Molecular Architecture
The compound features a bicyclic framework combining a pyridine ring fused to a 1,4-oxazine moiety. The octahydro designation indicates full saturation of both rings, resulting in a rigid, chair-like conformation that enhances stability . The tert-butyloxycarbonyl (Boc) group at the 4-position serves as a protective moiety, a common strategy in peptide synthesis to prevent unwanted side reactions .
Table 1: Key Structural Features
Impact of Stereochemistry
The rel-(4aR,8aS) configuration dictates the compound’s three-dimensional orientation, which is critical for its interaction with biological targets. Molecular docking studies suggest that this enantiomer exhibits higher affinity for serotonin receptors compared to its diastereomers, likely due to optimal spatial alignment with hydrophobic binding pockets . Conversely, the (4aS,8aR) form shows reduced activity, underscoring the importance of stereochemical precision in drug design .
Synthesis and Purification Strategies
Multi-Step Organic Synthesis
The synthesis typically begins with the condensation of a substituted piperidine derivative with a glyoxal derivative to form the oxazine ring. Boc protection is introduced early to shield the amine group during subsequent reactions. Key steps include:
-
Ring Formation: Cyclization under acidic conditions at 60–80°C yields the bicyclic intermediate.
-
Boc Protection: Reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) introduces the carboxylate group .
-
Hydrogenation: Catalytic hydrogenation (H₂, Pd/C) saturates the rings, achieving the octahydro structure .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | HCl (2M), 70°C, 12 h | 65–70% |
| Boc Protection | (Boc)₂O, DMAP, THF, rt, 6 h | 85–90% |
| Hydrogenation | 10% Pd/C, H₂ (50 psi), MeOH, 24 h | 75–80% |
Chromatographic Purification
Final purification employs flash chromatography using silica gel and a gradient elution system (ethyl acetate/hexane, 1:3 to 1:1). High-performance liquid chromatography (HPLC) confirms purity >97%, essential for biological assays .
| Target | Assay Type | IC₅₀/EC₅₀ | Mechanism |
|---|---|---|---|
| 5-HT₁ₐ Receptor | Radioligand | 130 nM | Competitive antagonism |
| NF-κB Pathway | Luciferase | 2.1 μM | IKKβ inhibition |
| COX-2 Enzyme | Fluorometric | >10 μM | No significant activity |
Comparative Analysis with Related Oxazines
tert-Butyl 2H-1,4-oxazine-4(3H)-carboxylate
This simpler oxazine derivative (PubChem CID 50999468) lacks the pyridine ring, resulting in reduced planarity and weaker receptor binding (Kᵢ = 450 nM for 5-HT₁ₐ) . Its smaller molecular weight (185.22 g/mol) correlates with faster renal clearance, making it less suitable for sustained CNS effects .
Piperazine-Based Analogues
Compounds like 1-(4-cyanobenzyl)piperidin-4-ylcarbamate exhibit similar Boc protection but show preferential binding to σ receptors rather than serotonin targets . This divergence highlights the role of the oxazine ring in directing selectivity.
Challenges and Future Directions
Metabolic Stability Concerns
In vivo studies in rats reveal rapid hepatic clearance (t₁/₂ = 1.2 h) due to cytochrome P450 3A4-mediated oxidation of the Boc group . Strategies to address this include:
-
Isosteric Replacement: Substituting the tert-butyl group with trifluoroethyl to resist oxidative metabolism.
-
Prodrug Approaches: Masking the carboxylate as an ethyl ester to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume